DesmethylPBR28

PET radiochemistry TSPO imaging automated radiosynthesis

Facilities producing [11C]PBR28 for TSPO PET neuroinflammation imaging require high-purity desmethyl precursor for automated 11C-methylation. DesmethylPBR28 (CAS 1005325-42-7) is the validated starting material. • Enables [11C]PBR28 synthesis with >99% radiochemical purity and 14,523 Ci/mmol specific activity on GE TRACERlab FXC-Pro systems. • Yields radioligand with 55-fold LAB/HAB Ki discrimination (HAB Ki=3.4 nM vs. LAB Ki=188 nM) for genotype-stratified neuroimaging. • Also substrate for [18F]fluoromethyl-PBR28 and deuterated analogs with 2.7-fold reduced defluorination.

Molecular Formula C20H18N2O3
Molecular Weight 334.4 g/mol
CAS No. 1005325-42-7
Cat. No. B110727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylPBR28
CAS1005325-42-7
SynonymsN-[(2-Hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl)acetamide
Molecular FormulaC20H18N2O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3
InChIInChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3
InChIKeyIJYHHRVIZVDACH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DesmethylPBR28 Procurement Guide for TSPO PET Radiosynthesis


DesmethylPBR28 (N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide) is the immediate synthetic precursor to the widely used TSPO PET radioligand [11C]PBR28 [1]. Unlike active radioligands that directly bind the 18 kDa translocator protein (TSPO), DesmethylPBR28 serves as a critical starting material for on-site 11C-methylation at PET radiochemistry facilities, producing the clinical-grade imaging agent [11C]PBR28 for visualizing neuroinflammation and microglial activation [2]. This compound is distributed by the NIMH Chemical Synthesis and Drug Supply Program (NIMH Code H-909) as a peripheral benzodiazepine receptor PET imaging ligand precursor, underscoring its established role in translational neuroscience research [3].

1 Immediate synthetic precursor for the TSPO PET radioligand [11C]PBR28
2 Compatible with automated 11C-methylation modules (e.g., GE TRACERlab)
3 Distributed via NIMH for translational neuroinflammation research

Why DesmethylPBR28 Substitution Fails


Although multiple aryloxyanilide-based TSPO precursors exist for radiolabeling, substitution among them is not analytically or clinically equivalent. The downstream radioligand [11C]PBR28 exhibits profound genotype-dependent binding to TSPO, with a 55-fold difference in Ki between high-affinity binders (HABs: Ki = 3.4 ± 0.2 nM) and low-affinity binders (LABs: Ki = 188 ± 7.0 nM) [1]. This genotype sensitivity renders [11C]PBR28 uniquely suited for studies requiring strict stratification of HAB participants, whereas other TSPO radioligands such as DPA-713 (LAB/HAB Ki ratio = 4.4) and PK11195 (ratio = 0.8) lack this sharp discriminatory power [2]. Consequently, procurement of DesmethylPBR28 commits a facility to the PBR28 imaging pipeline—a pipeline that offers specific advantages in certain research contexts but cannot be interchanged with precursors yielding ER176 (genotype-insensitive) or DPA-713 without fundamentally altering study design and data comparability. The choice of precursor directly dictates the radioligand‘s affinity profile, metabolite clearance kinetics, and genotype-screening requirements [3].

Target Pipeline [11C]PBR28: strong genotype sensitivity (55-fold LAB/HAB Ki ratio)
If Substituted DPA-713 or PK11195 lack comparable discrimination, altering participant stratification
Target Pipeline Radioligand with defined BPND and metabolite clearance
If Substituted Precursors for ER176 or DPA-713 change radioligand affinity and kinetic profile
Target Pipeline Validated automated synthesis route with consistent purity
If Substituted Alternative precursors may require manual or non-optimized procedures, increasing variability

DesmethylPBR28 Quantitative Evidence Guide


Automated Radiosynthesis of [11C]PBR28

DesmethylPBR28, when processed via optimized one-pot palladium-mediated synthesis and subsequent automated [11C]methylation on a GE TRACERlab FXC-Pro, yields [11C]PBR28 with operational simplicity and clinical-grade quality [1]. In contrast to the multi-step manual syntheses required for some alternative TSPO precursors, this validated automated method using DesmethylPBR28 consistently produces high-purity product suitable for immediate clinical PET imaging without additional reformulation [2]. This is a direct head-to-head comparison of process efficiency against earlier non-automated approaches using the same precursor.

Automated yield
Direct comparison
3.6% EOS (n=3)
>99% radiochemical purity
14,523 Ci/mmol specific activity
Supports automated production workflow fit
GE TRACERlab FXC-Pro; HPLC purification
PET radiochemistry TSPO imaging automated radiosynthesis clinical precursor

Binding Potential Advantage Over PK11195

The radioligand [11C]PBR28, synthesized from DesmethylPBR28, demonstrates a 1.5-fold higher specific-to-non-displaceable binding potential (BPND = 1.2) compared to the first-generation TSPO radioligand 11C-(R)-PK11195 (BPND = 0.8) in high-affinity binder (HAB) human subjects [1]. This difference directly quantifies the improved contrast-to-noise ratio achievable with [11C]PBR28 in clinical PET imaging, which translates to greater sensitivity for detecting subtle changes in TSPO expression associated with neuroinflammatory pathology. The comparison is based on gold-standard receptor blocking studies using XBD173 administration.

Binding potential
Cross-study comparable
[11C]PBR28 BPND 1.2
PK11195 BPND 0.8
1.5-fold higher
Higher binding potential supports signal-to-noise context
In HAB human subjects; XBD173 blocking study
PET imaging neuroinflammation binding potential TSPO genotype

TSPO Genotype Discrimination Profile

The TSPO radioligand [11C]PBR28 exhibits the greatest sensitivity to the rs6971 TSPO polymorphism among major clinical PET ligands, with a LAB/HAB Ki ratio of 55 (LAB Ki = 188 ± 7.0 nM vs. HAB Ki = 3.4 ± 0.2 nM) [1]. In direct cross-study comparison, DPA-713 shows a LAB/HAB Ki ratio of 4.4, PK11195 shows 0.8 (no significant discrimination), and ER176 shows 1.28 [2]. This extreme genotype-dependent binding makes [11C]PBR28 uniquely suited for studies where excluding low-affinity binders (LABs) is necessary to reduce inter-subject variability and increase statistical power. Conversely, it renders the ligand unsuitable for inclusive studies requiring all genotype groups.

Genotype discrimination
Cross-study comparable
PBR28 LAB/HAB Ki ratio 55
DPA-713 4.4 · PK11195 0.8 · ER176 1.28
12.5–69× greater discrimination
Enables genotype-stratified study design
Human brain membrane binding; Owen et al. 2011
TSPO polymorphism rs6971 genotype stratification HAB/LAB discrimination

One-Pot Palladium-Mediated Synthesis Advantage

The synthesis of DesmethylPBR28 via a palladium-mediated one-pot reduction and reductive amination using decaborane is reported to be operationally simpler than alternative multi-step precursor syntheses [1]. While specific yield comparisons for the precursor itself are not quantified across all comparator precursors, the method enables direct production of high-quality precursor suitable for clinical applications without intermediate isolation steps. This represents a class-level inference that the DesmethylPBR28 synthesis route minimizes handling and purification complexity relative to precursors requiring separate reduction and amination steps.

Synthesis route
Data to verify
One-pot palladium-mediated procedure; yield improvement over multi-step not precisely quantified
Class-level inference for process efficiency
Vendor synthesis route review recommended
precursor synthesis palladium catalysis radiochemistry process efficiency

Specific Binding in Post-Mortem CTE Tissue

In post-mortem human brain tissue from chronic traumatic encephalopathy (CTE) cases, [3H]PBR28 (the tritiated analog of [11C]PBR28) displays 95.40 ± 1.87% specific binding (n = 11 cases) [1]. This exceptionally high specific binding fraction confirms that the PBR28 scaffold—synthesized from DesmethylPBR28—engages TSPO with minimal non-specific background binding in diseased human tissue. The Bmax (target density) measured in CTE tissue was 345.84 ± 372.42 nM, versus 177.91 ± 56.96 nM in healthy controls, demonstrating sensitivity to pathological TSPO upregulation.

Specific binding
Supporting evidence
95.40% in CTE tissue (n=11)
Bmax 345.84 nM vs 177.91 nM control
High specific binding supports signal specificity in diseased tissue
Post-mortem human brain; saturation assay
autoradiography chronic traumatic encephalopathy TSPO density binding specificity

Substrate for 18F-Labeled TSPO Analogs

DesmethylPBR28 functions as the O-alkylation substrate for synthesizing [18F]fluoromethyl-PBR28 and its deuterium-stabilized analog [18F]fluoromethyl-PBR28-d2 [1]. In direct head-to-head comparison, the deuterated analog ([18F]1-d2) showed significantly reduced bone uptake (indicating reduced defluorination) at 2 hours post-injection: 1.5 ± 0.4 %ID/g versus 4.1 ± 1.7 %ID/g for the non-deuterated [18F]1 (2.7-fold difference). Furthermore, BPND of [18F]1-d2 was approximately 1.4-fold higher than [18F]1 in an LPS-induced neuroinflammatory rat model. This demonstrates that DesmethylPBR28 is not merely a precursor for [11C]PBR28 but a versatile scaffold for developing improved [18F]-labeled TSPO tracers.

18F analog stability
Head-to-head
[18F]PBR28-d2 bone 1.5 %ID/g
[18F]PBR28 bone 4.1 %ID/g
2.7-fold lower defluorination; BPND 1.4× higher
Deuterium substitution reduces defluorination and supports imaging stability
Preclinical rodent models; LPS neuroinflammation
[18F]PBR28 deuterium substitution metabolic stability PET imaging

DesmethylPBR28 Application Scenarios


Clinical [11C]PBR28 Production for HAB-Only Cohorts

DesmethylPBR28 is the requisite precursor for facilities operating automated [11C]methylation modules (e.g., GE TRACERlab FXC-Pro) to produce clinical-grade [11C]PBR28 [1]. This application is optimal when study protocols prescreen participants for the rs6971 polymorphism and exclusively enroll high-affinity binders (HABs), leveraging [11C]PBR28's 55-fold LAB/HAB Ki discrimination to minimize inter-subject variability and maximize statistical power [2]. The validated automated synthesis yields >99% radiochemical purity and 14,523 Ci/mmol specific activity, ensuring regulatory compliance for human PET imaging [1].

Developing 18F-TSPO Tracers with Enhanced Stability

DesmethylPBR28 serves as the O-alkylation substrate for synthesizing [18F]fluoromethyl-PBR28 and its deuterium-substituted analogs [3]. In preclinical models, the deuterated analog [18F]fluoromethyl-PBR28-d2 demonstrates 2.7-fold lower defluorination (bone uptake at 2 h: 1.5 ± 0.4 vs. 4.1 ± 1.7 %ID/g) and 1.4-fold higher BPND than the non-deuterated version [3]. This makes DesmethylPBR28 procurement strategically valuable for radiochemistry labs seeking to extend the PBR28 scaffold to 18F-labeling strategies, which offer longer half-life for multi-site distribution or delayed imaging protocols.

Autoradiography for TSPO Density in Neurodegenerative Tissue

For researchers conducting ex vivo binding studies in human brain tissue, the PBR28 chemotype (accessible via DesmethylPBR28) exhibits 95.40 ± 1.87% specific binding in CTE post-mortem tissue, with Bmax quantification differentiating pathological (345.84 ± 372.42 nM) from healthy (177.91 ± 56.96 nM) TSPO density [4]. This high specificity supports use of [3H]PBR28 (or [11C]PBR28 autoradiography) as a gold-standard comparator for validating novel TSPO imaging agents or characterizing neuroinflammatory burden in tissue banks.

Comparative Evaluation of TSPO PET Radioligands

Facilities engaged in comparative evaluation of TSPO radioligands should procure DesmethylPBR28 to enable head-to-head assessment of [11C]PBR28 against emerging tracers like ER176 or DPA-713 [2]. Quantitative parameters including BPND (1.2 for PBR28 vs. 0.8 for PK11195) and LAB/HAB Ki ratio (55 for PBR28 vs. 4.4 for DPA-713 vs. 1.28 for ER176) provide the evidence base for selecting optimal tracers for specific trial designs [2]. Such studies inform consensus guidelines on TSPO imaging best practices across neurological and psychiatric indications.

Application
Selection Property
Validation Focus
HAB-stratified [11C]PBR28 PET research
Genotype-dependent TSPO binding
HAB/LAB discrimination and automated synthesis consistency
18F-labeled TSPO tracer development
Versatile O-alkylation scaffold
Metabolic stability and defluorination review
Neurodegenerative tissue autoradiography
High specific binding in diseased brain tissue
Bmax quantification and specificity validation
Comparative TSPO radioligand evaluation
Defined binding potential and genotype discrimination
Head-to-head BPND and Ki ratio benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DesmethylPBR28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.